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Compound of Interest

Compound Name: 4-(Decyloxy)benzoic acid

Cat. No.: B1295374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 4-(Decyloxy)benzoic acid
Synonyms: 4-decoxybenzoic acid, p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid[1][2]

CAS Number: 5519-23-3[1][2]

This technical guide provides a comprehensive overview of 4-(Decyloxy)benzoic acid, a long-

chain alkoxy derivative of benzoic acid. This document details its physicochemical properties,

experimental protocols for its synthesis and analysis, and explores its potential biological

activities based on current scientific literature.

Physicochemical Data
A summary of the key physicochemical properties of 4-(Decyloxy)benzoic acid is presented in

Table 1. This data is crucial for its handling, formulation, and application in research and

development.
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Property Value Source

Molecular Formula C₁₇H₂₆O₃ PubChem[2]

Molecular Weight 278.39 g/mol Cheméo[3]

Melting Point 94-143 °C ChemicalBook[4]

Boiling Point (Predicted) 403.6 ± 18.0 °C ChemicalBook[4]

Density (Predicted) 1.014 ± 0.06 g/cm³ ChemicalBook[4]

Water Solubility Low Inferred from structure

pKa (Predicted) 4.48 ± 0.10 ChemicalBook[4]

LogP (Octanol/Water Partition

Coefficient)
4.904 (Crippen Calculated) Cheméo[3]

Experimental Protocols
Synthesis: Williamson Ether Synthesis
4-(Decyloxy)benzoic acid can be synthesized via a Williamson ether synthesis, a robust and

widely applicable method for preparing ethers. This reaction involves the nucleophilic

substitution of an alkyl halide by a phenoxide ion.

Reaction Scheme:
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Figure 1: General reaction scheme for the synthesis of 4-(Decyloxy)benzoic acid.

Detailed Protocol:

Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar

aprotic solvent such as acetone or dimethylformamide (DMF).

Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or

sodium hydroxide (NaOH), to the solution. Stir the mixture at room temperature to facilitate

the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.

Nucleophilic Substitution: To the stirred suspension, add a stoichiometric equivalent of 1-

bromodecane.

Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress

can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent and wash with water to remove any

remaining salts and base.

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the crude 4-
(Decyloxy)benzoic acid.

Purification: Collect the precipitate by vacuum filtration and recrystallize from a suitable

solvent system (e.g., ethanol/water) to yield the pure product.

Analytical Characterization
The identity and purity of synthesized 4-(Decyloxy)benzoic acid can be confirmed using a

combination of spectroscopic and chromatographic techniques.

Experimental Workflow for Characterization:

Synthesis and Purification

Spectroscopic Analysis Chromatographic Analysis

Synthesis of Crude Product

Recrystallization

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry HPLC Analysis TLC for Purity Check
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Figure 2: Workflow for the characterization of 4-(Decyloxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, the methylene protons of the decyloxy chain, and the terminal methyl

group. The chemical shifts and coupling patterns provide definitive structural information.

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxylic

acid carbon, the aromatic carbons (including the ipso-carbons), and the carbons of the

aliphatic decyloxy chain.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit

characteristic absorption bands corresponding to the functional groups present in the

molecule. Key expected peaks include:

A broad O-H stretching band for the carboxylic acid hydroxyl group (around 2500-3300

cm⁻¹).

A strong C=O stretching band for the carboxylic acid carbonyl group (around 1680-1710

cm⁻¹).

C-O stretching bands for the ether linkage and the carboxylic acid.

C-H stretching bands for the aromatic and aliphatic portions of the molecule.[6][7]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight

of the compound and to study its fragmentation pattern. The molecular ion peak [M]+ or

protonated molecule [M+H]+ should be observed at an m/z corresponding to the molecular

weight of 4-(Decyloxy)benzoic acid.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for

assessing the purity of the synthesized compound. A reversed-phase HPLC method using a

C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a

small amount of acid like trifluoroacetic acid) can be developed to separate the product from

any starting materials or byproducts.
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Potential Biological Activities and Signaling
Pathways
While direct experimental data on the biological activities of 4-(Decyloxy)benzoic acid is

limited, the broader class of 4-alkoxybenzoic acids and other benzoic acid derivatives has been

investigated for various pharmacological effects. This section explores the potential biological

relevance of 4-(Decyloxy)benzoic acid based on the activities of structurally related

compounds.

Enzyme Inhibition
Structurally similar 4-alkoxybenzoic acids have been identified as inhibitors of various

enzymes. For instance, certain derivatives have shown inhibitory activity against the

trypanosome alternative oxidase (TAO), a crucial enzyme for the respiration of Trypanosoma

brucei.[8][9] The long alkoxy chain of these compounds plays a significant role in their binding

to the enzyme's active site. This suggests that 4-(Decyloxy)benzoic acid could potentially be

investigated as an inhibitor for enzymes with hydrophobic binding pockets.

Potential Mechanism of Enzyme Inhibition:
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Figure 3: A logical diagram illustrating the potential mechanism of enzyme inhibition.

Cytotoxic and Anti-inflammatory Activities
Benzoic acid and its derivatives have been reported to possess cytotoxic effects against

various cancer cell lines.[10][11] The mechanism of action often involves the disruption of

cellular membranes and inhibition of key metabolic enzymes. Furthermore, some

hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties. The lipophilic
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nature of the decyloxy chain in 4-(Decyloxy)benzoic acid may enhance its ability to penetrate

cell membranes, potentially influencing its cytotoxic or anti-inflammatory efficacy.

Further research is required to elucidate the specific biological activities and the underlying

signaling pathways modulated by 4-(Decyloxy)benzoic acid. In vitro assays, such as

cytotoxicity screening against a panel of cancer cell lines and anti-inflammatory assays, would

be the initial steps in exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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